3-Hydroxy-2,3-dimethylhex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,3-dimethylhex-4-enoic acid is an organic compound with the molecular formula C8H14O3 It contains a carboxylic acid group, a hydroxyl group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylhex-4-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and carboxyl groups. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or biocatalytic methods. These methods can offer higher yields and better control over the purity of the final product. The use of biocatalysts, in particular, can provide a more environmentally friendly approach to synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2,3-dimethylhex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-2,3-dimethylhex-4-enoic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond within the structure can also participate in various chemical reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,3-dimethylhex-5-enoic acid
- 2-Hydroxy-3,3-dimethylhex-4-enoic acid
- 3,3-Dimethylhex-5-enoic acid
Uniqueness
3-Hydroxy-2,3-dimethylhex-4-enoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a hydroxyl group and a carboxylic acid group in close proximity allows for unique interactions and reactions that are not observed in similar compounds.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(E)-3-hydroxy-2,3-dimethylhex-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-5-8(3,11)6(2)7(9)10/h4-6,11H,1-3H3,(H,9,10)/b5-4+ |
InChI Key |
DCHFNAJBCJWJTI-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(C)(C(C)C(=O)O)O |
Canonical SMILES |
CC=CC(C)(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.